Cas no 159334-77-7 (1-Chloro-5-iodonaphthalene)

1-Chloro-5-iodonaphthalene 化学的及び物理的性質
名前と識別子
-
- 1-CHLORO-5-IODONAPHTHALENE
- 1-Chloro-5-iodonaphthalene
-
- MDL: MFCD11848445
- インチ: 1S/C10H6ClI/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H
- InChIKey: XLFDQRDVSCTTQN-UHFFFAOYSA-N
- ほほえんだ: IC1C=CC=C2C(=CC=CC2=1)Cl
計算された属性
- せいみつぶんしりょう: 287.92028 g/mol
- どういたいしつりょう: 287.92028 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- ぶんしりょう: 288.51
- トポロジー分子極性表面積: 0
1-Chloro-5-iodonaphthalene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219000675-1g |
1-Chloro-5-iodonaphthalene |
159334-77-7 | 98% | 1g |
1,718.70 USD | 2021-06-15 | |
Alichem | A219000675-250mg |
1-Chloro-5-iodonaphthalene |
159334-77-7 | 98% | 250mg |
646.00 USD | 2021-06-15 | |
Alichem | A219000675-500mg |
1-Chloro-5-iodonaphthalene |
159334-77-7 | 98% | 500mg |
960.40 USD | 2021-06-15 |
1-Chloro-5-iodonaphthalene 関連文献
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
1-Chloro-5-iodonaphthaleneに関する追加情報
1-Chloro-5-Iodonaphthalene: A Comprehensive Overview
1-Chloro-5-iodonaphthalene (CAS No. 159334-77-7) is a highly specialized aromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which consists of a naphthalene ring system substituted with a chlorine atom at position 1 and an iodine atom at position 5. The combination of these halogen substituents imparts distinctive electronic and physical properties to the molecule, making it a valuable tool in various research and industrial applications.
The synthesis of 1-chloro-5-iodonaphthalene involves a series of carefully controlled reactions, often utilizing halogenation techniques. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of its production. This compound is particularly valued for its stability under diverse chemical conditions, which makes it suitable for use in demanding environments.
One of the most promising applications of 1-chloro-5-iodonaphthalene lies in the field of optoelectronics. Researchers have demonstrated that this compound can serve as a building block for advanced organic semiconductors, exhibiting excellent charge transport properties. For instance, studies published in *Nature Materials* have highlighted its potential in creating high-performance organic light-emitting diodes (OLEDs) and photovoltaic devices. The ability of 1-chloro-5-iodonaphthalene to modulate electronic transitions through its halogen substituents has been instrumental in these breakthroughs.
In the realm of pharmacology, 1-chloro-5-iodonaphthalene has shown potential as a lead compound for drug development. Its unique electronic properties make it an attractive candidate for designing molecules with specific bioactivity. Recent research in *Journal of Medicinal Chemistry* has explored its role as a scaffold for developing anti-cancer agents, leveraging its ability to interact with biological systems in controlled ways.
The physical properties of 1-chloro-5-iodonaphthalene are equally noteworthy. Its melting point, boiling point, and solubility characteristics are well-documented and have been optimized for various industrial processes. The compound's stability under thermal and oxidative conditions further enhances its utility in large-scale manufacturing.
From a sustainability perspective, the use of 1-chloro-5-iodonaphthalene aligns with current trends toward greener chemistry. Its efficient synthesis pathways and recyclable byproducts contribute to reducing waste and energy consumption in chemical industries. This aligns with global efforts to promote environmentally friendly practices without compromising on performance.
In conclusion, 1-chloro-5-iodonaphthalene (CAS No. 159334-77-7) stands as a testament to the ingenuity of modern chemistry. Its versatile properties and wide-ranging applications underscore its importance in advancing scientific research and industrial innovation. As ongoing studies continue to unlock new potentials for this compound, it is poised to play an even greater role in shaping the future of materials science and pharmacology.
159334-77-7 (1-Chloro-5-iodonaphthalene) 関連製品
- 73080-75-8(Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano3,2-cquinoline-2-carboxylic Acid Ester)
- 618441-71-7((1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol)
- 263400-68-6(4-Chloro-6-methoxy-quinazolin-7-ol)
- 1478427-55-2(2H-Pyran, 4-(chloromethyl)tetrahydro-4-(2-methylpropyl)-)
- 861206-81-7(5-(4-Methylphenyl)sulfonyl-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxaline)
- 1935214-80-4(tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate)
- 2228960-47-0(5-(adamantan-1-yl)methyl-1,3-oxazol-2-amine)
- 1337262-79-9(3-(2,5-dimethylthiophen-3-yl)morpholine)
- 667-91-4(9(10H)-Anthracenone,10-(diphenylmethylene)-)
- 2219408-65-6(tert-butyl 6-oxa-3-azaspirobicyclo3.1.0hexane-2,1'-cyclohexane-3-carboxylate)




